

Application Notes and Protocols for Studying ML-193 in Animal Models

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Compound of Interest

Compound Name: ML-193

Cat. No.: B1676639

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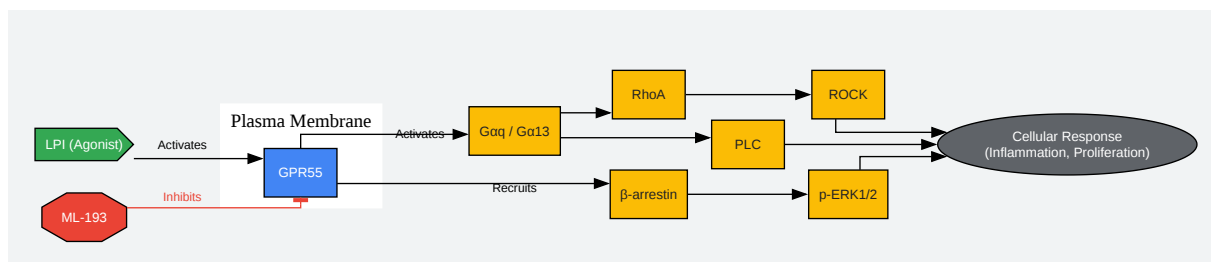
For Researchers, Scientists, and Drug Development Professionals

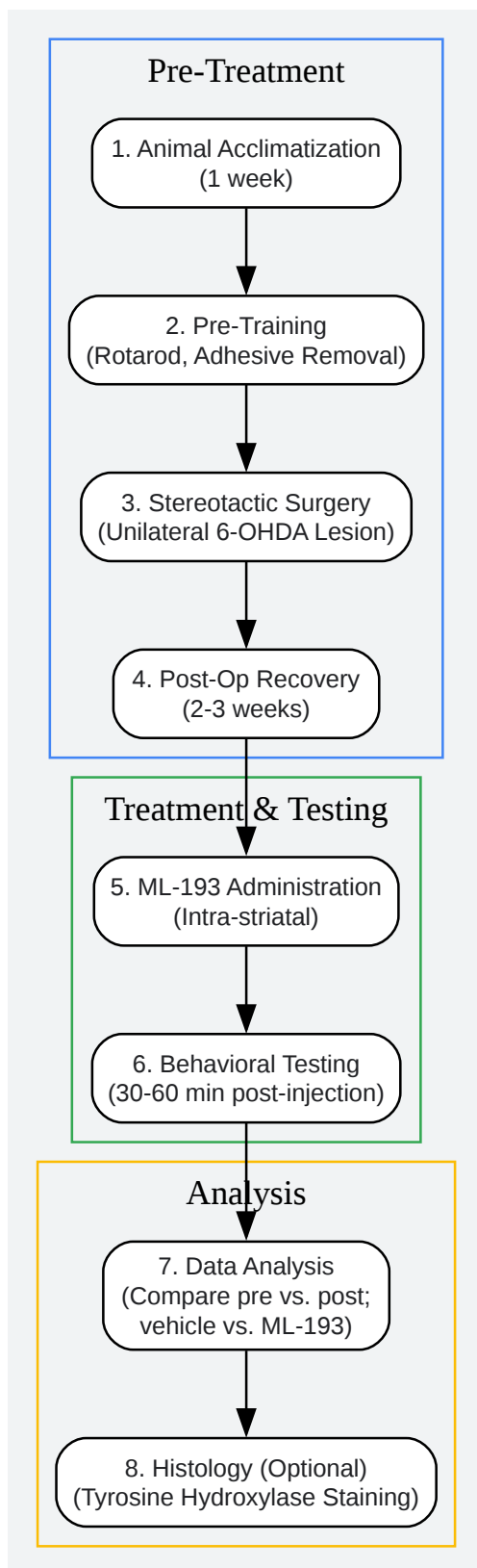
Introduction

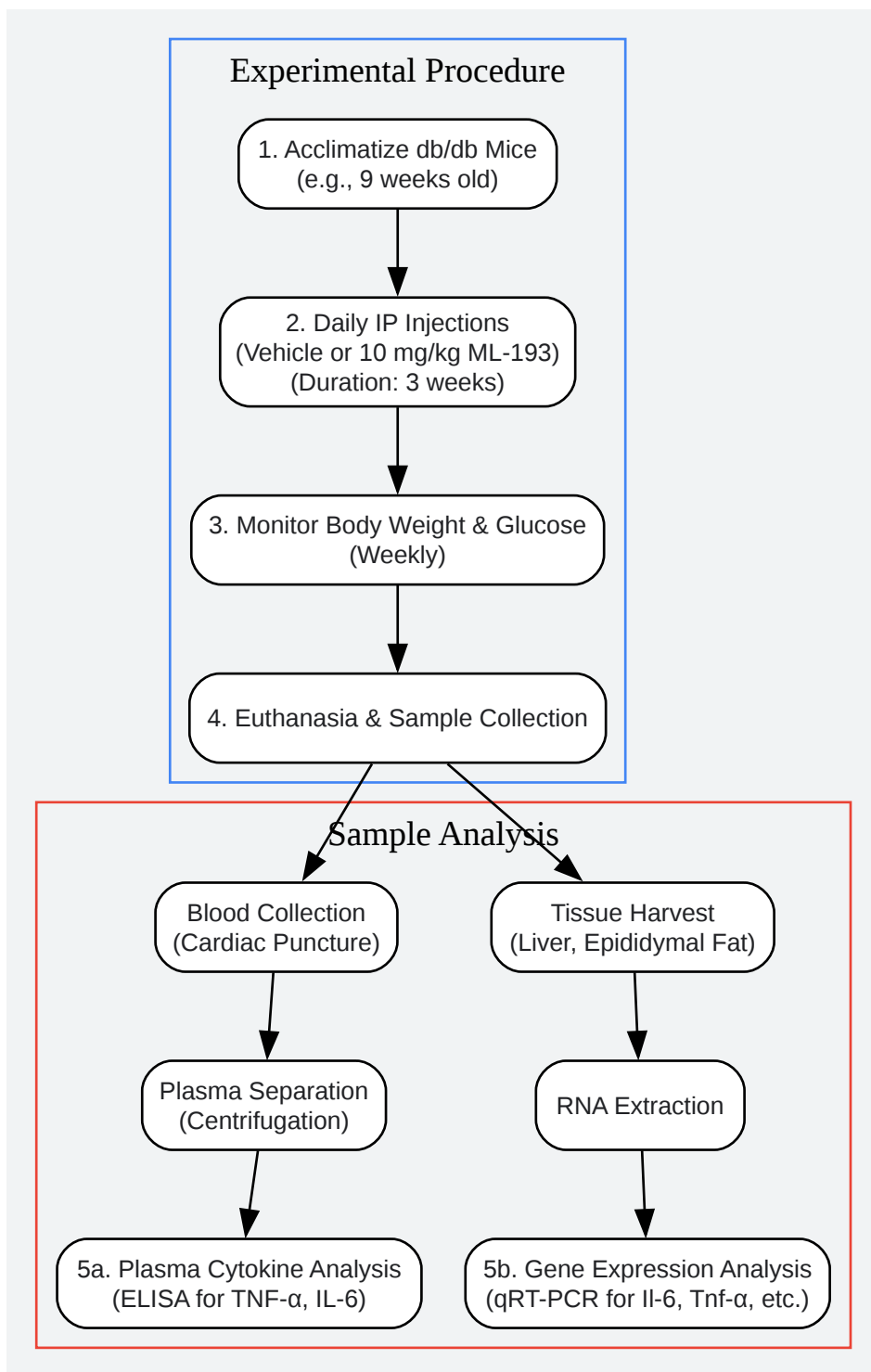
ML-193 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1] With an IC₅₀ of 221 nM, it demonstrates high selectivity for GPR55 over other related receptors like GPR35, CB1, and CB2.[1][2] GPR55 signaling has been implicated in various physiological and pathophysiological processes, including inflammatory pain, metabolic disorders, and cancer. Preclinical research has shown that **ML-193** can ameliorate motor and sensorimotor deficits in a rat model of Parkinson's disease and reduce inflammation in a diabetic mouse model, highlighting its therapeutic potential. These notes provide an overview and detailed protocols for utilizing relevant animal models to investigate the in vivo effects of **ML-193**.

Mechanism of Action: GPR55 Antagonism

GPR55 is activated by the endogenous ligand L- α -lysophosphatidylinositol (LPI). Upon activation, GPR55 couples to G α q and G α 13 proteins, initiating downstream signaling cascades involving Rho-associated protein kinase (ROCK), phospholipase C (PLC), and the phosphorylation of ERK1/2. **ML-193** exerts its effects by blocking the LPI binding site on GPR55, thereby inhibiting these downstream signaling events. In vitro studies have confirmed that **ML-193** inhibits LPI-induced β -arrestin trafficking and attenuates ERK1/2 phosphorylation.







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References

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- 2. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying ML-193 in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676639#animal-models-for-studying-the-effects-of-ml-193]

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